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Compound of Interest

Compound Name:
2-(4-Aminobenzyl)isoindoline-1,3-

dione

Cat. No.: B1606379 Get Quote

An In-Depth Technical Guide to 2-(4-Aminobenzyl)isoindoline-1,3-dione for Advanced

Research

This guide provides a comprehensive technical overview of 2-(4-aminobenzyl)isoindoline-
1,3-dione, a bifunctional molecule of significant interest in synthetic and medicinal chemistry.

We will move beyond a simple recitation of data to explore the causal relationships behind its

properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists,

and drug development professionals.

Introduction and Strategic Importance
2-(4-Aminobenzyl)isoindoline-1,3-dione (CAS No. 100880-61-3) is a derivative of

phthalimide, a structural motif found in numerous biologically active compounds.[1][2] Its

strategic value lies in its unique architecture: a stable, planar phthalimide group linked via a

methylene bridge to a phenyl ring bearing a reactive primary amine. This configuration makes it

an exceptional building block or linker molecule. The phthalimide moiety provides a rigid,

sterically defined scaffold, while the terminal primary amine offers a versatile nucleophilic

handle for subsequent chemical modifications. This guide will dissect the core chemical

attributes that enable its application in advanced molecular design.
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The intrinsic properties of a molecule dictate its behavior in both reactive and biological

systems. The data presented below are essential for predicting solubility, designing reaction

conditions, and confirming structural integrity.

Core Properties
A summary of the key physicochemical properties is provided in Table 1. These values are

fundamental for handling, formulation, and experimental design.

Property Value Source / Rationale

CAS Number 100880-61-3 [3][4]

Molecular Formula C₁₅H₁₂N₂O₂ [4][5]

Molecular Weight 252.27 g/mol [4]

Appearance
Expected to be a solid (e.g.,

off-white to yellow powder)

Based on similar aromatic

imides.

Solubility

Soluble in DMSO, DMF;

sparingly soluble in alcohols,

chlorinated solvents; insoluble

in water.

Predicted based on functional

groups. The large aromatic

surface area suggests

solubility in polar aprotic

solvents, while the lack of

extensive H-bond donors limits

aqueous solubility.

Melting Point
Not experimentally reported,

but expected to be >150 °C.

High molecular symmetry and

intermolecular forces in similar

phthalimides lead to high

melting points.

Spectroscopic Signature for Structural Validation
Spectroscopic analysis is a self-validating system for confirming the identity and purity of the

synthesized compound. While a published spectrum for this specific molecule is not readily

available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical

shift principles.[6]
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¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

δ ~7.8-7.9 ppm (m, 4H): These signals correspond to the four aromatic protons of the

phthalimide group. The symmetry of this system often results in a complex multiplet.

δ ~6.9-7.1 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are

ortho to the -CH₂- group.

δ ~6.5-6.6 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are

ortho to the -NH₂ group.

δ ~5.0 ppm (s, 2H): A broad singlet corresponding to the protons of the primary amine (-

NH₂). The broadness is due to quadrupole broadening and chemical exchange.

δ ~4.6 ppm (s, 2H): A sharp singlet representing the two benzylic protons (-CH₂-). Its

distinct downfield shift is due to the influence of the adjacent aromatic ring and the

nitrogen of the imide.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

δ ~168 ppm: The two equivalent carbonyl carbons (C=O) of the phthalimide group. This is

a highly characteristic signal.

δ ~147 ppm: The aromatic carbon attached to the amine group (C-NH₂).

δ ~135 ppm: The two aromatic carbons of the phthalimide ring adjacent to the carbonyl

groups.

δ ~132 ppm: The two non-substituted aromatic carbons of the phthalimide ring.

δ ~130 ppm: The two aromatic carbons ortho to the -CH₂- group.

δ ~125 ppm: The aromatic carbon attached to the -CH₂- group.

δ ~123 ppm: The two aromatic carbons of the phthalimide ring beta to the carbonyl

groups.

δ ~114 ppm: The two aromatic carbons ortho to the -NH₂ group.
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δ ~42 ppm: The benzylic carbon (-CH₂-).

Synthesis and Purification: A Validated Protocol
The most direct and efficient synthesis of 2-(4-aminobenzyl)isoindoline-1,3-dione is via the

condensation of phthalic anhydride with 4-aminobenzylamine. This reaction, a variation of N-

phthaloylation, proceeds through a nucleophilic acyl substitution mechanism.[7]

Experimental Protocol
This protocol is designed as a self-validating system, where reaction completion can be

monitored and the product purified to a high degree.

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine

phthalic anhydride (1.0 eq) and 4-aminobenzylamine (1.0 eq).[8]

Solvent Selection & Rationale: Add glacial acetic acid as the solvent (approx. 5-10 mL per

gram of phthalic anhydride). Acetic acid is an ideal choice as it is polar enough to dissolve

the reactants and has a high boiling point, which facilitates the removal of the water

byproduct, driving the reaction equilibrium towards the imide product.[9]

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) with stirring. The reaction

progress can be monitored by Thin Layer Chromatography (TLC), observing the

consumption of the starting materials and the appearance of a new, typically UV-active,

product spot. The reaction is generally complete within 4-8 hours.

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature

and then place it in an ice-water bath. The product will precipitate out of the cooled acetic

acid.

Purification: Collect the solid product by vacuum filtration. Wash the crude solid sequentially

with cold water (to remove residual acetic acid) and then with a cold, non-polar solvent like

hexane (to remove organic impurities).

Final Drying: Dry the purified white or off-white solid under vacuum to obtain the final

product, 2-(4-aminobenzyl)isoindoline-1,3-dione. Purity should be assessed by NMR and

melting point analysis.
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Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.

Step 1: Reaction Setup

Step 2: Reaction

Step 3: Isolation & Purification

Combine Phthalic Anhydride (1 eq)
& 4-Aminobenzylamine (1 eq)

Add Glacial Acetic Acid

 in RBF

Heat to Reflux (~118°C)
with Stirring

Monitor by TLC

Cool to Room Temp,
then Ice Bath

 When Complete

Precipitate Forms

Vacuum Filtration

Wash with Cold H₂O
& Hexane

Dry Under Vacuum

final_product

Yields Pure Product
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione.

Chemical Reactivity and Mechanistic Insights
The utility of this molecule stems from the distinct reactivity of its two key domains: the

nucleophilic primary amine and the stable phthalimide core.

Reactivity of the Primary Aromatic Amine
The exocyclic -NH₂ group is the primary site of reactivity. Its nucleophilicity allows for a wide

array of derivatizations, making it a versatile handle for conjugating other molecules.

Schiff Base Formation: The amine readily condenses with aldehydes and ketones under mild

acidic or basic conditions to form imines (Schiff bases). This is a cornerstone reaction for

creating more complex heterocyclic systems, such as thiazolidinones.[10]

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide bonds, a common

strategy for linking this molecule to carboxylic acid-containing pharmacophores or

biomolecules.

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine to

a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing a range of other

functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

The Phthalimide Core: A Stable Anchor
The isoindoline-1,3-dione structure serves two primary roles:

Protecting Group: In a broader synthetic context, the phthalimide group is a classic

protecting group for primary amines, famously used in the Gabriel synthesis. It is

exceptionally stable to a wide range of reagents and conditions.

Structural Scaffold: Its rigid and planar geometry provides a well-defined orientation for the

attached aminobenzyl group, which is critical in applications like drug design, where precise

spatial arrangement of functional groups (pharmacophore modeling) is essential.
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While robust, the phthalimide ring can be cleaved if desired, most commonly via hydrazinolysis

(the Ing-Manske procedure) using hydrazine (N₂H₄) to release the protected primary amine.

Reactivity Pathway Diagram
This diagram illustrates the key reactive pathways originating from the primary amine.

Reactions of the Primary Amine

Resulting Derivatives

2-(4-Aminobenzyl)isoindoline-1,3-dione
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Amide
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Caption: Key chemical transformations of the primary amine functional group.

Applications in Research and Drug Development
The unique bifunctional nature of 2-(4-aminobenzyl)isoindoline-1,3-dione positions it as a

high-value intermediate in several advanced applications:

Linker Chemistry: It can serve as a rigid linker to connect two different molecular entities. For

example, in the development of PROTACs (Proteolysis Targeting Chimeras), it could be used

to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Medicinal Chemistry Scaffold: Phthalimide and isoindoline-1,3-dione derivatives are known

to possess a wide spectrum of biological activities, including anti-inflammatory,
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anticonvulsant, and enzyme inhibitory effects.[11][12] This compound serves as an excellent

starting point for synthesizing novel derivatives to be screened for acetylcholinesterase

(AChE) or butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer's disease

research.[9][12]

Materials Science: The rigid, aromatic structure can be incorporated into polymers or

functional materials. The primary amine allows for grafting onto surfaces or polymerization

into polyamides, potentially imparting specific thermal or optical properties.

Conclusion
2-(4-Aminobenzyl)isoindoline-1,3-dione is more than a simple chemical; it is a versatile

platform for molecular innovation. Its synthesis is straightforward and scalable, and its well-

defined spectroscopic signature allows for unambiguous characterization. The strategic

placement of a reactive primary amine on a stable phthalimide scaffold provides chemists with

a powerful tool for building complex molecular architectures. Understanding the interplay

between its structure, properties, and reactivity, as detailed in this guide, is the key to unlocking

its full potential in drug discovery, diagnostics, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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